Cas no 147059-72-1 (TROVAFLOXACIN)
TROVAFLOXACIN Chemical and Physical Properties
Names and Identifiers
-
- TROVAFLOXACIN
- 1,8-Naphthyridine-3-carboxylic acid, 7-(1.alpha.,5.alpha.,6.alpha.)-6-amino-3-azabicyclo3.1.0hex-3-yl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-
- (1α,5α,6α)-7-(6-Amino-3-azabi-cyclo[3.1.0]hex-3-y1)-1-(2,4-difluomphenyl)-6-fluom-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- CP-99219
- Trovan:CP-99219-27
- 7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 1,8-Naphthyridine-3-carboxylic acid, 7-[(1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-
- 7-(3-azabicyclo[3.1.0]hexyl)-naphthyridone
- 7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-keto-1,8-naphthyridine-3-carboxylic acid
- 7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- 7-[(1R,5S)-6-azanyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- TROVAFLOXACIN [EMA EPAR]
- EX-A897
- DB00685
- CHEBI:9763
- NS00002841
- HY-A0170
- (1alpha,5alpha,6alpha)-7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- UNII-9F388J00UK
- Trovan (oral)
- SCHEMBL9177464
- BCP12644
- SCHEMBL34466
- 7-((1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 7-((1R,5S,6S)-6-AMINO-3-AZABICYCLO(3.1.0)HEX-3-YL)-1-(2,4-DIFLUOROPHENYL)-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID
- TR6
- Fluorinated quinolone
- Trovafloxacin [INN]
- 1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 7-(6-AMINO-3-AZABICYCLO(3.1.0)HEX-3-YL)-1-(2,4-DIFLUOROPHENYL)-6-FLUORO-1,4-DIHYDRO-4-OXO-(1.ALPHA.,5.ALPHA.,6.ALPHA.)-
- 7-[(1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- MFCD00871697
- trovafloxacine
- TVFX
- A935288
- TROVAFLOXACIN [WHO-DD]
- SCHEMBL34465
- WVPSKSLAZQPAKQ-CDMJZVDBSA-N
- GLXC-25514
- 9F388J00UK
- 1,8-Naphthyridine-3-carboxylic acid, 7-[(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-
- Trovafloxacin (INN)
- CS-0017509
- 7-((1R,5S)-6-Amino-3-aza-bicyclo[3.1.0]hex-3-yl)-1-(2,4-difluoro-phenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
- AKOS015909896
- 7-[(1R,5S,6R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- C07664
- D08654
- trovafloxacinum
- CP99219
- 147059-72-1
- DTXSID0041145
- Q544393
- 7-[(1R,5S,6s)-6-Amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- trovafloxacino
- 1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (1alpha,5alpha,6alpha)-
- rel-7-((1R,5S,6s)-6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- EN300-7413614
- AKOS000277872
- 7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- AC-36823
- Z2587996506
- TROVAFLOXACIN [VANDF]
- CP-99,219
- 7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- CHEMBL428
- TROVAFLOXACIN [MI]
- BRD-K00494077-066-01-9
- 1,8-Naphthyridine-3-carboxylic acid, 7-[(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, methanesulfonate (1:1)
- GTPL13476
- Turvel
- 7-[(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXAN-3-YL]-1-(2,4-DIFLUOROPHENYL)-6-FLUORO-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID
-
- MDL: MFCD00871697
- Inchi: 1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
- InChI Key: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
- SMILES: FC1=CC2C(C(C(=O)O)=CN(C3C=CC(=CC=3F)F)C=2N=C1N1C[C@@H]2C([C@@H]2C1)N)=O
Computed Properties
- Exact Mass: 416.11000
- Monoisotopic Mass: 416.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 770
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 99.8A^2
Experimental Properties
- Density: 1.612g/cm3
- Melting Point: 246ºC
- Boiling Point: 630.5ºC at 760mmHg
- Flash Point: 335.1ºC
- Refractive Index: 1.672
- PSA: 101.45000
- LogP: 2.65980
TROVAFLOXACIN Pricemore >>
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| MedChemExpress | HY-A0170-50mg |
Trovafloxacin |
147059-72-1 | 98.99% | 50mg |
¥5500 | 2024-04-20 | |
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7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
147059-72-1 | 95%+ | 10mg |
$265 | 2022-12-28 | |
| Chemenu | CM328239-50mg |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
147059-72-1 | 95%+ | 50mg |
$910 | 2022-12-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD156024-5mg |
Trovafloxacin |
147059-72-1 | 98% | 5mg |
¥2307.0 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T911777-5mg |
Trovafloxacin |
147059-72-1 | BR | 5mg |
¥5,645.70 | 2022-08-31 | |
| abcr | AB253554-10 mg |
Trovafloxacin, 95%; . |
147059-72-1 | 95% | 10 mg |
€243.60 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13231-2 mg |
Trovafloxacin |
147059-72-1 | 99.27% | 2mg |
¥547.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13231-5 mg |
Trovafloxacin |
147059-72-1 | 99.27% | 5mg |
¥782.00 | 2022-04-26 |
TROVAFLOXACIN Suppliers
TROVAFLOXACIN Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridine carboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridines Naphthyridine carboxylic acids and derivatives
Additional information on TROVAFLOXACIN
Introduction to TROVAFLOXACIN (CAS No. 147059-72-1): Mechanism, Applications, and Recent Research Developments
TROVAFLOXACIN, a potent fluoroquinolone antibiotic, is widely recognized for its broad-spectrum antimicrobial properties. With the CAS number 147059-72-1, this compound has been extensively studied for its efficacy in treating various infections caused by Gram-positive and Gram-negative bacteria. The molecular structure of TROVAFLOXACIN incorporates a fluorine atom, which enhances its binding affinity to bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication and transcription. This structural feature contributes to its remarkable activity against a diverse range of pathogens.
The pharmacological profile of TROVAFLOXACIN has been a subject of extensive clinical investigations. Its ability to inhibit bacterial enzymes not only disrupts DNA replication but also induces apoptosis in bacterial cells, making it highly effective against resistant strains. Recent studies have highlighted its potential in treating complicated urinary tract infections and acute bacterial sinusitis. The compound's high bioavailability and prolonged half-life allow for once-daily dosing, improving patient compliance and convenience.
In the realm of antimicrobial resistance, TROVAFLOXACIN has demonstrated promising results in overcoming multidrug-resistant bacteria. Research has shown that its mechanism of action is less susceptible to mutations that often render fluoroquinolones ineffective. This resilience makes it a valuable asset in the fight against antibiotic-resistant pathogens. Furthermore, clinical trials have reported favorable outcomes in patients with respiratory tract infections, particularly those caused by Pseudomonas aeruginosa and Stenotrophomonas maltophilia.
The development of novel drug formulations incorporating TROVAFLOXACIN has been a focus of recent research. Combination therapies involving TROVAFLOXACIN with other antibiotics have shown enhanced efficacy in treating severe infections. Additionally, nanoencapsulation techniques have been explored to improve drug delivery systems, ensuring targeted release and reduced side effects. These advancements not only enhance therapeutic outcomes but also address concerns regarding drug resistance and toxicity.
Epidemiological studies have further underscored the importance of TROVAFLOXACIN in managing hospital-acquired infections. Its broad-spectrum activity makes it particularly useful in intensive care units (ICUs) where patients are at high risk of developing multidrug-resistant infections. The compound's ability to penetrate tissues effectively allows for the treatment of both localized and systemic infections, making it a versatile therapeutic option.
The safety profile of TROVAFLOXACIN has been carefully evaluated through numerous clinical trials. While generally well-tolerated, potential side effects such as nausea, diarrhea, and dizziness have been reported. However, these are often mild and transient. Long-term use has raised concerns about potential musculoskeletal effects, prompting recommendations for cautious use in high-risk populations such as the elderly and those with pre-existing joint conditions.
Recent breakthroughs in microbiology have shed new light on the mechanisms by which TROVAFLOXACIN exerts its antibacterial effects. Advances in genomics and proteomics have enabled researchers to identify specific targets within bacterial cells that enhance the compound's efficacy. These insights are paving the way for the development of next-generation fluoroquinolones with improved pharmacokinetic properties and reduced side effects.
The role of TROVAFLOXACIN in global health initiatives cannot be overstated. Its affordability and effectiveness make it an essential component in combating infectious diseases in resource-limited settings. International collaborations have focused on optimizing treatment protocols using TROVAFLOXACIN to maximize its impact on reducing morbidity and mortality associated with bacterial infections.
Future research directions include exploring the potential of TROVAFLOXACIN as a prophylactic agent against surgical site infections and ventilator-associated pneumonia. Additionally, studies are underway to evaluate its efficacy in treating emerging infectious diseases caused by novel pathogens. The integration of computational modeling with experimental data is expected to accelerate the discovery of new derivatives with enhanced therapeutic profiles.
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